4-Ethoxypyrimidine-2-thiol
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Overview
Description
4-Ethoxypyrimidine-2-thiol is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4-ethoxypyrimidine with thiourea under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxypyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiolates or hydrogenated derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or halides, under suitable reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles like amines or halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates or hydrogenated derivatives.
Substitution: Corresponding substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethoxypyrimidine-2-thiol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxypyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of enzyme activities and signaling pathways. Additionally, the compound’s ability to undergo redox reactions can influence oxidative stress and cellular responses .
Comparison with Similar Compounds
2-Mercaptopyrimidine: Similar structure with a thiol group at the 2nd position but lacks the ethoxy group.
4-Methoxypyrimidine-2-thiol: Similar structure with a methoxy group instead of an ethoxy group at the 4th position.
2-Thiouracil: A pyrimidine derivative with a thiol group at the 2nd position and a carbonyl group at the 4th position.
Uniqueness: 4-Ethoxypyrimidine-2-thiol is unique due to the presence of both an ethoxy group and a thiol group, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and diverse applications in various fields .
Properties
CAS No. |
72565-78-7 |
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Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
6-ethoxy-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C6H8N2OS/c1-2-9-5-3-4-7-6(10)8-5/h3-4H,2H2,1H3,(H,7,8,10) |
InChI Key |
KWPKJNZBFZSKCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=NC(=S)N1 |
Origin of Product |
United States |
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